(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL
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Overview
Description
(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexenol chain
Scientific Research Applications
(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and hex-5-en-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to efficient production.
Automated Purification Systems: Advanced purification systems are employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylhexanol or 4-methoxyphenylhexane.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Mechanism of Action
The mechanism of action of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5E)-6-(4-Hydroxyphenyl)hex-5-EN-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.
(5E)-6-(4-Methylphenyl)hex-5-EN-1-OL: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-6-(4-methoxyphenyl)hex-5-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h4,6-10,14H,2-3,5,11H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCJDHNOLIZSJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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